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Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies to
enhance the oral bioavailability of Ravuconazole, a Biopharmaceutics Classification System
(BCS) Class Il antifungal agent characterized by low aqueous solubility and high permeability.
This document details various formulation approaches, including the use of a prodrug, self-
emulsifying drug delivery systems (SEDDS), solid dispersions, and nanopatrticle-based
systems. Detailed experimental protocols are provided to guide researchers in the preparation
and evaluation of these advanced formulations.

Introduction to Ravuconazole and Bioavailability
Challenges

Ravuconazole is a potent, broad-spectrum triazole antifungal agent. However, its clinical
efficacy via the oral route is hampered by its poor aqueous solubility (<1 pg/mL), which limits its
dissolution rate and subsequent absorption in the gastrointestinal tract, leading to variable and
low bioavailability.[1][2] To overcome these limitations, various formulation strategies have been
developed to improve its solubility and enhance its oral absorption.

Formulation Strategies for Enhanced Oral
Bioavailability
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Several advanced formulation approaches have been explored to increase the oral
bioavailability of Ravuconazole. These include:

e Prodrug Approach (Fosravuconazole): Fosravuconazole (BFE1224) is a water-soluble
mono-lysine phosphoester prodrug of Ravuconazole.[3][4] Upon oral administration, it is
rapidly converted to the active parent drug, Ravuconazole, by intestinal alkaline
phosphatases.[3] This approach significantly improves aqueous solubility and has been
shown to achieve approximately 100% oral bioavailability.[3]

o Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,
surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or
microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal
fluids.[2] This in-situ emulsification facilitates the dissolution of the poorly soluble drug and
enhances its absorption. Ravuconazole-loaded SEDDS have demonstrated a significant
increase in in vitro dissolution compared to the free drug.[2]

» Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the
solid state. By converting the drug from a crystalline to an amorphous state, solid dispersions
can enhance the drug's solubility and dissolution rate. Hydrophilic polymers such as
polyvinylpyrrolidone (PVP) are commonly used as carriers.

o Nanoparticle-Based Formulations: Encapsulating Ravuconazole into nanoparticles, such as
those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can
improve its oral bioavailability. Nanoparticles can protect the drug from degradation, increase
its surface area for dissolution, and potentially enhance its uptake by the intestinal
epithelium.

Data Presentation: Comparative In Vitro and In Vivo
Performance

The following tables summarize the available quantitative data for different Ravuconazole
formulations. It is important to note that a direct head-to-head comparative study of all
formulations in the same animal model is not readily available in the public domain. The data
presented is compiled from various studies.

Table 1: In Vitro Dissolution of Ravuconazole Formulations

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.researchgate.net/publication/9055013_Phosphonooxymethyl_prodrugs_of_the_broad_spectrum_antifungal_azole_ravuconazole_Synthesis_and_biological_properties
https://pubmed.ncbi.nlm.nih.gov/27904057/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.researchgate.net/publication/9055013_Phosphonooxymethyl_prodrugs_of_the_broad_spectrum_antifungal_azole_ravuconazole_Synthesis_and_biological_properties
https://www.researchgate.net/publication/9055013_Phosphonooxymethyl_prodrugs_of_the_broad_spectrum_antifungal_azole_ravuconazole_Synthesis_and_biological_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439725/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439725/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Dissolution ) Drug Release
Formulation . Time (hours) Reference
Medium (%)
Simulated
Free . .
Intestinal Fluid 6 3 [2]
Ravuconazole
(pH 6.8)
Simulated
Ravuconazole- ) )
Intestinal Fluid 6 20 [2]

SEDDS

(pH 6.8)

Table 2: Pharmacokinetic Parameters of Ravuconazole and its Formulations

Oral
AUC . .
Formula ] Cmax Tmax Bioavail Referen
. Species Dose (Mg-him .
tion (ng/mL)  (hours) L) ability ce
(%)
Ravucon Not Not
Rat 10 mg/kg 1.68 8
azole Reported  Reported
10 mg/kg
Ravucon ) ) 1.25+ Not Not
Rabbit (single 1 [5]
azole 0.57 Reported  Reported
dose)
10 mg/kg
Ravucon ) ) 26+ Not Not
Rabbit (multiple 1 [5]
azole 0.22 Reported  Reported
doses)
100 mg
(Ravucon
Fosravuc Not Not Not
Human azole ~100
onazole ) Reported Reported Reported
equivalen

)

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of various

Ravuconazole formulations.
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Preparation of Ravuconazole Self-Emulsifying Drug
Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation of Ravuconazole for enhanced oral
delivery.

Materials:
» Ravuconazole powder
e Oil phase: Medium-chain triglycerides (e.g., Miglyol 812)
o Surfactant: Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol)
o Co-emulsifier: Lecithin (e.g., Epikuron 135F)
» Co-surfactant/Solvent: Ethanol
o Magnetic stirrer with heating plate
e Glass vials
Protocol:
o Accurately weigh the components of the SEDDS formulation. A typical composition could be:
o Miglyol 812: 60-70% (v/v)
o Labrasol: 10-40% (v/v)
o Epikuron 135F: 0-10% (v/v)
o Ethanol: 0-15% (v/v)

 In a glass vial, dissolve the required amount of Ravuconazole (e.g., 10 mg/mL) in the
specified volumes of ethanol and Labrasol with magnetic stirring until a clear solution is
obtained.
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 In a separate vial, mix Miglyol 812 and Epikuron 135F. Heat the mixture to approximately
40°C while stirring to ensure complete dissolution.

e Add the oil phase mixture (from step 3) to the drug-containing surfactant/cosurfactant
solution (from step 2) under continuous magnetic stirring.

» Continue stirring until a homogenous, isotropic mixture is formed.

« Store the final SEDDS formulation in a sealed glass vial at room temperature, protected from
light.

Preparation of Ravuconazole Solid Dispersion by
Solvent Evaporation Method

Objective: To prepare a solid dispersion of Ravuconazole with a hydrophilic polymer to
improve its dissolution rate.

Materials:

e Ravuconazole powder

» Hydrophilic polymer: Polyvinylpyrrolidone K30 (PVP K30)

¢ Organic solvent: Methanol (analytical grade)

 Rotary evaporator

e Mortar and pestle

e Sieve (e.g., 100-mesh)

Protocol:

o Accurately weigh Ravuconazole and PVP K30 in a desired ratio (e.g., 1:5 w/w).

o Dissolve both the Ravuconazole and PVP K30 in a sufficient volume of methanol in a round-
bottom flask by stirring or sonication until a clear solution is obtained.
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 Attach the flask to a rotary evaporator.
o Evaporate the methanol under vacuum at a controlled temperature (e.g., 40-50°C).
o Continue the evaporation process until a solid mass is formed and all the solvent is removed.

o Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any
residual solvent.

o Pulverize the dried solid dispersion using a mortar and pestle.
o Pass the resulting powder through a sieve to obtain a uniform patrticle size.

o Store the prepared solid dispersion in a desiccator.

Preparation of Ravuconazole-Loaded PLGA
Nanoparticles by Emulsion-Solvent Evaporation Method

Objective: To encapsulate Ravuconazole within biodegradable PLGA nanopatrticles for
sustained release and improved oral absorption.

Materials:

e Ravuconazole powder

o Poly(lactic-co-glycolic acid) (PLGA) (50:50)
e Dichloromethane (DCM)

» Poly(vinyl alcohol) (PVA)

» High-speed homogenizer or sonicator

e Magnetic stirrer

e Centrifuge

Protocol:
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» Organic Phase Preparation: Dissolve a specific amount of Ravuconazole (e.g., 10 mg) and
PLGA (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 5 mL) to form a clear
organic solution.

e Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% wi/v) in deionized
water.

o Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-
speed homogenizer (e.g., at 15,000 rpm for 5 minutes) or a probe sonicator to form an oil-in-
water (o/w) emulsion.

e Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature
for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the
formation of solid nanopatrticles.

o Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.qg.,
15,000 rpm for 20 minutes) to pellet the nanoparticles.

e Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to
remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps
twice.

» Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended
in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and
then freeze-dried.

o Store the prepared nanoparticles at 4°C.

In Vitro Dissolution Study

Objective: To evaluate and compare the in vitro release profile of different Ravuconazole
formulations.

Apparatus:
o USP Dissolution Apparatus Il (Paddle type)

¢ Dissolution vessels
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o Water bath
e Syringes and filters (0.45 pm)
Protocol:

o Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or
simulated intestinal fluid pH 6.8) and place it in the dissolution vessels. Maintain the
temperature at 37 = 0.5°C.

o Accurately weigh a quantity of the Ravuconazole formulation (e.g., pure drug, solid
dispersion, or nanoparticles) equivalent to a specific dose of Ravuconazole and place it in
each dissolution vessel. For SEDDS, an equivalent amount of the liquid formulation can be
filled into a hard gelatin capsule before placing it in the vessel.

» Set the paddle rotation speed to a specified rate (e.g., 75 rpm).

o At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a
specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of
fresh, pre-warmed medium.

« Filter the collected samples through a 0.45 um syringe filter.

e Analyze the concentration of Ravuconazole in the filtered samples using a validated
analytical method, such as HPLC-UV.

o Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of different Ravuconazole
formulations in a rat model.

Materials and Animals:
o Male Sprague-Dawley rats (200-250 g)

o Oral gavage needles
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e Micro-centrifuge tubes with anticoagulant (e.g., EDTA)

e Centrifuge

» Validated HPLC-UV method for Ravuconazole quantification in plasma
Protocol:

o Fast the rats overnight (approximately 12 hours) before the experiment, with free access to
water.

e Prepare the dosing formulations of Ravuconazole (e.g., suspension of pure drug in 0.5%
carboxymethyl cellulose, SEDDS, or a suspension of solid dispersion/nanoparticles) at a
predetermined concentration.

o Administer a single oral dose of each formulation to a group of rats (n=6 per group) via oral
gavage at a dose of 10 mg/kg.

o Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at
predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into micro-centrifuge tubes
containing an anticoagulant.

o Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
o Store the plasma samples at -80°C until analysis.

o Determine the concentration of Ravuconazole in the plasma samples using a validated
HPLC-UV method.

o Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using
appropriate software.

» Calculate the relative oral bioavailability of the test formulations compared to a control (e.qg.,
the pure drug suspension).

HPLC-UV Method for Quantification of Ravuconazole in
Rat Plasma
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Objective: To provide a detailed protocol for the quantification of Ravuconazole in rat plasma
using HPLC with UV detection.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV-Vis detector.
e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um).

» Mobile Phase: Acetonitrile and water (80:20 v/v).[6]

e Flow Rate: 1.0 mL/min.[6]

e Injection Volume: 20 pL.

o Detection Wavelength: 287 nm.[6]

e Column Temperature: Ambient.

Sample Preparation (Protein Precipitation):

e To 100 pL of rat plasma in a microcentrifuge tube, add 200 pL of acetonitrile.
» Vortex the mixture for 1 minute to precipitate the plasma proteins.
o Centrifuge the mixture at 12,000 rpm for 10 minutes.

o Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle
stream of nitrogen.

» Reconstitute the residue in 100 pL of the mobile phase.
e Inject 20 pL of the reconstituted sample into the HPLC system.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described
in these application notes.
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Caption: Strategies to enhance the oral bioavailability of Ravuconazole.
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SEDDS Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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